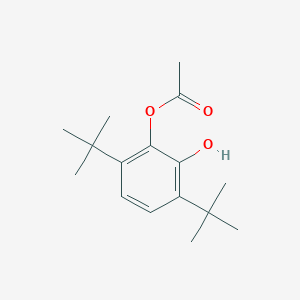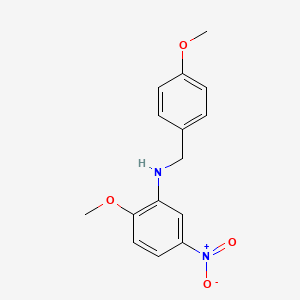![molecular formula C20H16N2O4 B5780640 N-[4-(3-methylphenoxy)phenyl]-2-nitrobenzamide](/img/structure/B5780640.png)
N-[4-(3-methylphenoxy)phenyl]-2-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(3-methylphenoxy)phenyl]-2-nitrobenzamide, commonly known as MNBA, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. MNBA belongs to the family of benzamides, which are known to have various biological activities.
Mécanisme D'action
The mechanism of action of MNBA is not fully understood. It is believed to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. MNBA has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the production of inflammatory cytokines, which are involved in the development of inflammatory diseases.
Biochemical and Physiological Effects
MNBA has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. MNBA also inhibits the production of inflammatory cytokines, which reduces inflammation in the body. In addition, MNBA has been shown to inhibit the activity of certain enzymes involved in cancer cell growth.
Avantages Et Limitations Des Expériences En Laboratoire
MNBA has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. MNBA has also been shown to have low toxicity, making it a safe compound to use in experiments. However, MNBA has some limitations for lab experiments. It is not water-soluble, which can make it difficult to use in certain experiments. MNBA also has a short half-life, which can limit its effectiveness in some experiments.
Orientations Futures
MNBA has shown promising results in pre-clinical studies for the treatment of cancer and inflammatory diseases. Future research should focus on further understanding the mechanism of action of MNBA and its potential applications in other diseases. MNBA should also be studied in clinical trials to determine its safety and efficacy in humans. In addition, new synthesis methods for MNBA should be developed to improve the yield and purity of the final product.
Conclusion
In conclusion, N-[4-(3-methylphenoxy)phenyl]-2-nitrobenzamide is a chemical compound that has potential applications in the field of medicine. MNBA has been shown to have anti-cancer and anti-inflammatory properties, and has been studied extensively for its potential use in the treatment of breast cancer, lung cancer, leukemia, inflammatory bowel disease, and rheumatoid arthritis. MNBA has advantages for lab experiments, but also has some limitations. Further research should focus on understanding the mechanism of action of MNBA and its potential applications in other diseases.
Méthodes De Synthèse
MNBA can be synthesized through a multi-step process involving the reaction of 3-methylphenol with 4-chloroaniline to form 4-(3-methylphenoxy)aniline. This intermediate product is then reacted with 2-nitrobenzoyl chloride to form MNBA. The synthesis process is complex and requires careful control of reaction conditions to obtain a high yield of the final product.
Applications De Recherche Scientifique
MNBA has been studied extensively for its potential applications in the field of medicine. It has been found to have anti-cancer properties and has shown promising results in pre-clinical studies for the treatment of breast cancer, lung cancer, and leukemia. MNBA has also been studied for its anti-inflammatory properties and has shown potential as a treatment for inflammatory bowel disease and rheumatoid arthritis.
Propriétés
IUPAC Name |
N-[4-(3-methylphenoxy)phenyl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c1-14-5-4-6-17(13-14)26-16-11-9-15(10-12-16)21-20(23)18-7-2-3-8-19(18)22(24)25/h2-13H,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKOACIKGXXPKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,6-dimethylphenyl)methanesulfonamide](/img/structure/B5780560.png)




![N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}propanamide](/img/structure/B5780584.png)
![N-[4-(dimethylamino)benzyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B5780626.png)



![ethyl 4-methyl-2-[(5-methyl-2-furoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B5780647.png)

![N''-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}carbonohydrazonic diamide](/img/structure/B5780656.png)
![2-hydroxy-5-({phenyl[(phenylsulfonyl)imino]methyl}amino)benzoic acid](/img/structure/B5780670.png)